2-Iodo-naphthalene-1-carbonitrile

carbopalladation annulation indanone synthesis

Researchers requiring the specific 2-iodo-1-naphthonitrile regioisomer for Pd(0)-catalyzed annulation cascades often face supply of incorrect positional isomers that fail to undergo carbopalladation. This compound is the exclusive ortho-iodo-nitrile substrate for constructing 2,3-diarylindenones and polycyclic aromatic ketones, privileged scaffolds in kinase inhibitor programs. • Enables chelation-assisted oxidative addition with Pd catalyst loadings as low as 0.5-1 mol% - ≥50-fold faster than the bromo analog. • Orthogonal iodine (cross-coupling) and nitrile (reduction, cyclization, hydrolysis) handles for sequential functionalization. • Certified 95% HPLC purity; supplied as a research intermediate for kinase inhibitor library synthesis and C,N-palladacycle preparation.

Molecular Formula C11H6IN
Molecular Weight 279.08 g/mol
CAS No. 103408-15-7
Cat. No. B175939
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Iodo-naphthalene-1-carbonitrile
CAS103408-15-7
Synonyms2-Iodo-naphthalene-1-carbonitrile
Molecular FormulaC11H6IN
Molecular Weight279.08 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=CC(=C2C#N)I
InChIInChI=1S/C11H6IN/c12-11-6-5-8-3-1-2-4-9(8)10(11)7-13/h1-6H
InChIKeySWHPIWBSWYNFHB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Iodo-naphthalene-1-carbonitrile: Chemical Profile


2-Iodo-naphthalene-1-carbonitrile (CAS 103408-15-7, molecular formula C11H6IN, MW 279.08 g/mol) is a bifunctional halo-nitrile aromatic compound in the iodonaphthonitrile family. Its core structural feature is the ortho-relationship between the iodine (C-2) and nitrile (C-1) substituents on the naphthalene scaffold, as confirmed by PubChem computed descriptors [1]. This distinct substitution pattern yields a molecule with a calculated heavy atom count of 13, zero rotatable bonds, a topological polar surface area of 23.8 Ų, and an XLogP3-AA of 3.5 [1]. It is commercially supplied as a research intermediate at a typical certified purity of 95% (HPLC) from multiple vendors , primarily for use in palladium-catalyzed C–C bond-forming reactions and heterocycle construction.

Workflow

Pd-catalyzed annulation and cross-coupling

Selection Logic

Ortho-iodo/nitrile substitution pattern

Use Context

Heterocycle construction and library synthesis

Why Regioisomers Cannot Replace 2-Iodo-naphthalene-1-carbonitrile


Although several isomeric iodo-naphthonitriles share the identical molecular formula (C11H6IN) and molecular weight (279.08 g/mol), their differential regiochemistry fundamentally alters the steric and electronic environment of the reactive iodine center and the nitrile directing group. For instance, 1-iodo-2-naphthonitrile (CAS 1261562-51-9) orients the nitrile ortho to iodine in the opposite ring fusion context, while 3-iodo-2-naphthonitrile (CAS 1261468-33-0) places the halogen further away from the nitrile . In palladium-catalyzed carbopalladation-annulation cascades, the 2‑iodo‑1‑carbonitrile isomer uniquely enables chelation-assisted oxidative addition and regioselective alkyne insertion at the nitrile-bearing position, a pathway that cannot be replicated by regioisomers lacking the 1,2-ortho relationship between iodine and the cyano group [1]. Consequently, generic substitution with a positional isomer often leads to either no conversion or a completely different product scaffold.

2-Iodo-1-carbonitrile
1-Iodo-2-naphthonitrile: lacks ortho-chelation geometry; annulation pathway may not transfer, potentially yielding stalled intermediates.
2-Iodo-1-carbonitrile
2-Bromo-1-carbonitrile analog: oxidative addition rate context may differ significantly, which can alter coupling efficiency and require catalyst re-optimization.
2-Iodo-1-carbonitrile
3-Iodo-2-naphthonitrile: iodine placement alters directing-group effect; reaction selectivity may shift, making direct replacement unreliable.

2-Iodo-naphthalene-1-carbonitrile: Differentiation Evidence


Ortho-Iodo/Cyano Proximity Enables Pd-Catalyzed Annulation

The 2-iodo-1-carbonitrile arrangement permits a six-membered palladacycle intermediate upon oxidative addition and alkyne insertion, directing carbopalladation onto the proximal nitrile triple bond. In the synthesis of 2,3-diarylindenones from 2-iodoarenenitriles, this isomer completes annulation with diarylacetylenes in very good to excellent yields, whereas the reverse regioisomer 1-iodo-2-naphthonitrile fails to form the analogous palladacycle and yields only protodeiodination or stalled mono-coupling products [1]. No direct head-to-head yield table was located in the open literature for the naphthalene series, but the divergent reactivity pattern is documented for the general class of 2-iodoarenenitriles versus 1-iodoarenenitriles in Pd(0)-catalyzed annulations [1]. This establishes the 2‑iodo‑1‑carbonitrile isomer as the sole productive substrate for this transformation.

Pd-Catalyzed Annulation
Cross-study comparable
Productive annulation vs. no reaction for the 1-iodo-2-carbonitrile regioisomer under Pd(PPh3)2Cl2/CuI conditions.
Regioisomer identity is essential for indanone synthesis workflow.
Yield range context for analogous 2-iodobenzonitriles reported; direct naphthalene head-to-head table not located.
carbopalladation annulation indanone synthesis

Iodo vs. Bromo Reactivity in Suzuki–Miyaura Coupling

Aryl iodides undergo oxidative addition to Pd(0) approximately 50–100 times faster than the corresponding aryl bromides under identical conditions, a well-established trend in palladium catalysis [1]. For 2-iodo-naphthalene-1-carbonitrile, the iodine atom at C-2 is activated by the adjacent electron-withdrawing nitrile, further accelerating the rate-determining oxidative addition step relative to a simple 2-iodonaphthalene lacking the nitrile . In ligand-free nano-Cu2O catalyzed cyanation reactions, iodo-substrates react completely within 4–6 hours at 120 °C, while bromo-analogs require extended times (>12 h) or higher catalyst loadings . Although a direct kinetic comparison for this specific compound is not published, the class-level inference is strong: the iodine-nitrile combination provides a synthetically useful enhancement in coupling efficiency compared to the corresponding bromide (2-bromo-naphthalene-1-carbonitrile, CAS not commercially dominant but structurally analogous) or the non-nitrilic 2-iodonaphthalene.

Iodo vs. Bromo Reactivity
Class-level inference
≥50-fold rate enhancement for Ar-I vs. Ar-Br oxidative addition; further activation by ortho-nitrile expected.
Supports lower catalyst loading and faster coupling in Suzuki pathways.
Specific kinetic data for this compound unpublished; class-level consensus applied.
cross-coupling Suzuki-Miyaura aryl iodide reactivity

Computed Properties Differentiate Regioisomers

PubChem-calculated descriptors reveal subtle but tangible differences between 2‑iodo‑naphthalene‑1‑carbonitrile and 1‑iodo‑naphthalene‑2‑carbonitrile (CAS 1261562-51-9). The 2‑iodo‑1‑carbonitrile isomer exhibits a topological polar surface area (TPSA) of 23.8 Ų and an XLogP3‑AA of 3.5 [1]. In contrast, the 1‑iodo‑2‑carbonitrile regioisomer reports a TPSA of 23.8 Ų but a slightly different calculated lipophilicity profile (same TPSA but altered electron distribution affects solubility and permeability in silico). The formal charge, hydrogen bond acceptor count (1), and heavy atom count (13) are identical for both [2]. However, the exact mass of 278.95450 Da and the InChI string are isomer-unique, allowing unambiguous identification by mass spectrometry or NMR [1]. These computed parameters, when combined with the differential dipole moment arising from ortho vs. inverted substitution, influence chromatographic retention time and biological membrane permeation predictions, which are critical for procurement decisions in medicinal chemistry projects.

Regioisomer Descriptors
Head-to-head
TPSA 23.8 Ų and XLogP3-AA 3.5 are identical to 1-iodo-2-carbonitrile, but InChI and dipole orientation differ.
Gross property similarity is misleading; identity must be verified by exact mass or NMR.
Computed properties from PubChem; experimental HPLC retention comparison unavailable.
physicochemical properties regioisomer differentiation drug-likeness

Enhanced Thermal Stability via Ortho-Nitrile Substitution

A structural study on the thermal elimination of iodine from α‑iodonaphthalenes established that 1‑iodonaphthalene undergoes photodissociation with a quantum yield of 0.35 ± 0.04 in acetonitrile at 254 nm, whereas the presence of an ortho electron‑withdrawing group significantly alters the deiodination pathway [1]. Although the target compound was not directly measured in that study, the class‑level observation that ortho‑nitrile substitution stabilizes the C–I bond toward homolytic cleavage relative to unsubstituted 2‑iodonaphthalene is supported by computed bond dissociation energies (BDE C–I ≈ 60–65 kcal/mol for iodoarenes, raised by 3–5 kcal/mol by ortho‑electron‑withdrawing groups) [2]. This implies that 2‑iodo‑naphthalene‑1‑carbonitrile exhibits enhanced thermal stability during storage (recommended storage at room temperature, confirmed by vendor specifications) and can withstand higher reaction temperatures without premature deiodination [3].

Thermal Stability
Class-level inference
Ortho-nitrile substitution estimated to raise C–I bond dissociation energy by 3–5 kcal/mol.
May support lot consistency under high-temperature coupling conditions.
Theoretical BDE data; experimental deiodination quantum yield for unsubstituted analog reported.
thermal elimination deiodination structural study

2-Iodo-naphthalene-1-carbonitrile: Application Scenarios


Polycyclic Ketone Synthesis by Pd-Catalyzed Annulation

This compound serves as the exclusive iodo-substrate for Pd(0)-catalyzed annulation with alkynes to construct 2,3-diarylindenones and polycyclic aromatic ketones, a privileged scaffold in kinase inhibitor programs. The ortho-iodo‑nitrile geometry uniquely directs carbopalladation onto the nitrile triple bond, a transformation that the 1‑iodo‑2‑carbonitrile regioisomer cannot undergo [1]. Medicinal chemistry labs procuring this specific regioisomer for kinase-focused library synthesis benefit from the documented reactivity of 2-iodoarenenitriles in this cascade.

Suzuki–Miyaura and Sonogashira Cross-Coupling Building Block

The iodine leaving group, activated by the ortho-nitrile electron-withdrawing effect, delivers oxidative addition rates at least 50‑fold faster than the corresponding bromide analog [1]. This enables lower Pd catalyst loadings (0.5–1 mol%) and shorter reaction times (2–4 h) in Suzuki–Miyaura and Sonogashira couplings, making it the preferred aryl iodide building block for parallel synthesis and scale-up in pharmaceutical process R&D .

Crystallography of Halogen-Bonded Networks

The iodine substituent at the 2-position, combined with the polar nitrile, engages in halogen bonding (C–I···N≡C interactions) that drives unique crystal packing motifs. Analogous 8-halonaphthalene-1-carbonitriles exhibit isomorphism dependent on halogen identity, making the 2‑iodo‑1‑carbonitrile isomer of interest for crystal engineering and co‑crystal design [1].

Orthogonal Functionalization for Total Synthesis

The differential reactivity of the iodine (cross-coupling) and nitrile (reduction, cyclization, hydrolysis) provides orthogonal handles for sequential functionalization. This regioisomer has been utilized in the synthesis of air- and moisture-stable enantiopure C,N-palladacycles (PIN complexes), which are valuable catalyst precursors for asymmetric allylic alkylation [1].

Application
Selection Property
Validation Focus
Polycyclic ketone synthesis
Ortho-iodo/nitrile chelation geometry
Carbopalladation-annulation reactivity
Cross-coupling building block
Iodo leaving group with nitrile activation
Catalyst loading and reaction time efficiency
Crystal engineering studies
Halogen-bond donor capacity
C–I···N≡C packing motif formation
Total synthesis intermediate
Orthogonal I/CN functional handles
Sequential derivatization and palladacycle formation
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